

Foreword: Navigating Data Scarcity for a Novel Research Compound

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Compound of Interest

Compound Name: 6-Fluorochroman-3-carboxylic acid

CAS No.: 944899-27-8

Cat. No.: B3059123

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As researchers and drug development professionals, we often encounter novel chemical entities with sparse publicly available data. **6-Fluorochroman-3-carboxylic acid** (CAS 944899-27-8) is one such compound. A thorough search of scientific literature and chemical databases reveals a significant lack of specific experimental data for this precise molecule.

This guide, therefore, adopts a predictive and comparative approach, grounded in established chemical principles and data from closely related structural analogues. By examining these analogues, we can construct a robust, scientifically-grounded profile of the target molecule's expected properties, synthesis, and potential applications. This document is designed to serve as an authoritative resource for any scientist intending to synthesize, handle, or utilize **6-Fluorochroman-3-carboxylic acid** in their research.

The primary analogues referenced in this guide are:

- 6-Fluorochromone-3-carboxylic acid (CAS 71346-17-3): The direct synthetic precursor, differing only in the oxidation state of the pyran ring.

- 6-Bromochroman-3-carboxylic acid: A structural analogue with a different halogen at the 6-position, providing insight into the chroman-3-carboxylic acid core.[1]
- 6-Fluorochroman-2-carboxylic acid (CAS 99199-60-7): An isomer that informs on the properties of the 6-fluorochroman scaffold.[2][3][4]

Part 1: Physicochemical and Spectroscopic Profile

The introduction of a fluorine atom and a carboxylic acid group to the chroman scaffold significantly influences its electronic properties, solubility, and potential for intermolecular interactions—key factors in medicinal chemistry.

Core Physicochemical Properties

The properties of **6-Fluorochroman-3-carboxylic acid** can be predicted and compared with its experimentally characterized analogues.

Property	6-Fluorochroman-3-carboxylic acid (Target)	6-Fluorochromone-3-carboxylic acid	6-Fluorochroman-2-carboxylic acid
CAS Number	944899-27-8	71346-17-3	99199-60-7[2]
Molecular Formula	C ₁₀ H ₉ FO ₃	C ₁₀ H ₅ FO ₄ [5]	C ₁₀ H ₉ FO ₃ [2]
Molecular Weight	196.18 g/mol	208.14 g/mol [5]	196.18 g/mol [2]
Appearance	Predicted: White to off-white solid	White solid[6]	Not specified
Melting Point (°C)	Predicted: 130-150	234-238[5][7]	126[2]
Boiling Point (°C)	Predicted: ~358 at 760 mmHg	Not applicable	~358 at 760 mmHg[2]
Density (g/cm ³)	Predicted: ~1.3-1.4	Not specified	1.365[2]

Note: Predicted values for the target compound are derived from the properties of its isomers and related structures.

Structural Comparison of Target Molecule and Key Analogues

6-Fluorochroman-3-carboxylic acid (Target Molecule)	6-Fluorochromone-3-carboxylic acid (Precursor)	6-Fluorochroman-2-carboxylic acid (Isomer)
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Caption: Chemical structures of the target molecule and its key analogues.

Predicted Spectroscopic Signature

The identification and characterization of **6-Fluorochroman-3-carboxylic acid** would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows, based on established principles and data from its analogues.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

- Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear in the 10-12 ppm region, which is a characteristic signal for carboxylic acids.[8][9]
- Aromatic Protons (Ar-H): Three protons on the fluorinated benzene ring will appear in the aromatic region (~6.8-7.5 ppm), showing complex splitting patterns (doublets and doublets of doublets) due to H-H and H-F coupling.
- Chroman Protons (-CH-, -CH₂-): The aliphatic protons on the dihydropyran ring are expected in the upfield region. The proton at C3 will likely be a multiplet around 2.8-3.2 ppm. The protons at C2 and C4 will appear as multiplets between 4.0-4.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon framework.

- **Carbonyl Carbon (-COOH):** This carbon is expected to be the most downfield signal, typically in the 160-180 ppm range.[8][9] For comparison, the carboxylic carbon in 6-Fluorochromone-3-carboxylic acid appears at 164.07 ppm.[6][10]
- **Aromatic Carbons:** Six signals are expected in the 110-160 ppm range. The carbon attached to the fluorine (C6) will show a large C-F coupling constant.
- **Aliphatic Carbons (C2, C3, C4):** These carbons will appear in the more shielded region of the spectrum, typically between 20-70 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

- **O-H Stretch:** A very broad absorption band is expected in the 2500-3500 cm^{-1} region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][9]
- **C=O Stretch:** A strong, sharp absorption band around 1700-1725 cm^{-1} corresponds to the carbonyl of the carboxylic acid.[9]
- **C-F Stretch:** A strong absorption in the 1250-1000 cm^{-1} region will indicate the presence of the carbon-fluorine bond.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M^+) at m/z 196. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, $M-45$) and the loss of water (-H₂O, $M-18$).[8][9]

Part 2: Synthesis and Reactivity

A robust synthetic strategy is crucial for obtaining high-purity material for research. While a direct, published synthesis for **6-Fluorochroman-3-carboxylic acid** is not available, a logical and high-yielding pathway can be designed based on the synthesis of its chromone precursor.

Proposed Two-Step Synthetic Pathway

The most direct route involves the synthesis of 6-Fluorochromone-3-carboxylic acid followed by a selective reduction of the pyran ring's double bond.

Caption: Proposed synthetic workflow for **6-Fluorochroman-3-carboxylic acid**.

Experimental Protocol: Synthesis of Precursor (6-Fluorochromone-3-carboxylic acid)

This protocol is adapted from the work of Gordon, A. T. et al., which describes the synthesis of various chromone-3-carboxylic acids.^{[6][10]}

Causality: The synthesis begins with a Vilsmeier-Haack formylation, which is a reliable method for installing a formyl group onto an activated aromatic ring system, leading to the key aldehyde intermediate. This aldehyde is then oxidized to the carboxylic acid using a Pinnick oxidation, chosen for its high selectivity and mild conditions, which prevents unwanted side reactions.

Step 1: Vilsmeier-Haack Formylation

- **Reagents:** 5-Fluoro-2-hydroxyacetophenone, Phosphorus(V) oxychloride (POCl_3), N,N-Dimethylformamide (DMF).
- **Procedure:** a. In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N_2), cool DMF to 0°C . b. Add POCl_3 dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C . c. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent. d. Add a solution of 5-Fluoro-2-hydroxyacetophenone in DMF dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12 hours. f. Quench the reaction by pouring it slowly onto crushed ice. g. The resulting precipitate, 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Pinnick Oxidation

- **Reagents:** 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, Sodium chlorite (NaClO_2), Sulfamic acid, Dichloromethane (DCM), Water.
- **Procedure:** a. Dissolve the aldehyde intermediate from Step 1 in a mixture of DCM and water. b. Cool the solution to 0°C in an ice bath. c. Add sulfamic acid, followed by the portion-wise addition of sodium chlorite, ensuring the temperature remains below 10°C . d. Allow the reaction to warm to room temperature and stir for 12 hours. e. After completion, separate the organic layer. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g.

Recrystallize the crude solid from a methanol/water mixture to yield pure 6-Fluorochromone-3-carboxylic acid.[6][10]

Experimental Protocol: Proposed Reduction to 6-Fluorochroman-3-carboxylic acid

Causality: Catalytic hydrogenation is the method of choice for reducing the endocyclic double bond of the chromone without affecting the aromatic ring or the carboxylic acid. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this type of transformation.

- Reagents: 6-Fluorochromone-3-carboxylic acid, Palladium on carbon (10% Pd/C), Ethanol (or a suitable solvent like Ethyl Acetate), Hydrogen gas (H₂).
- Procedure: a. In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-Fluorochromone-3-carboxylic acid in ethanol. b. Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution. c. Seal the vessel and purge it several times with an inert gas (N₂ or Argon) before introducing hydrogen gas. d. Pressurize the vessel with H₂ (e.g., to 50 psi) and begin vigorous agitation. e. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. f. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. g. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to obtain the crude **6-Fluorochroman-3-carboxylic acid**, which can be purified further by recrystallization.

Part 3: Applications in Research and Drug Development

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antioxidants (like Vitamin E), and other therapeutics. The incorporation of fluorine can enhance metabolic stability and binding affinity.

- Building Block for Novel Therapeutics: As a carboxylic acid, this molecule is an excellent building block. The acid functionality can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into larger, more complex molecules for drug discovery programs.

- **Antimicrobial Research:** Structurally related fluoroquinolone-3-carboxylic acids are a well-known class of potent antibacterial agents.[11] While the chroman core differs significantly, the shared 6-fluoro and 3-carboxylic acid motifs suggest that derivatives of this compound could be explored for potential antimicrobial activity.
- **Chiral Synthesis:** The carbon at the 3-position is a stereocenter. Resolution of the racemic mixture or development of an asymmetric synthesis would yield enantiomerically pure (R)- and (S)-**6-Fluorochroman-3-carboxylic acids**. Such chiral building blocks are of high value in the pharmaceutical industry for creating stereospecific drugs.[3]

Part 4: Safety and Handling

No specific safety data sheet (SDS) exists for CAS 944899-27-8. The following guidance is synthesized from data for its close analogues and general principles for handling acidic organic compounds.[12][13]

Hazard Identification (Predicted)

Based on the SDS for (R)-6-Fluorochroman-2-carboxylic acid, the target compound should be handled as a hazardous substance.[13]

Hazard Class	Hazard Statement	Precautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled	P261, P280, P301+P312, P302+P352
Skin Irritation	H315: Causes skin irritation	P264, P362+P364
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338
Respiratory Irritation	H335: May cause respiratory irritation	P271, P304+P340

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[12]
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[12]
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[13]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (US) or equivalent particulate respirator.[5]

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Consider storing under an inert atmosphere.
- Disposal: Dispose of this material as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[13]

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